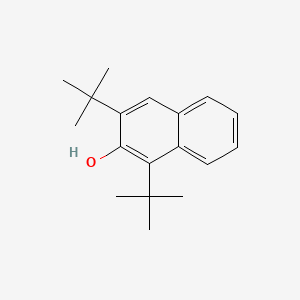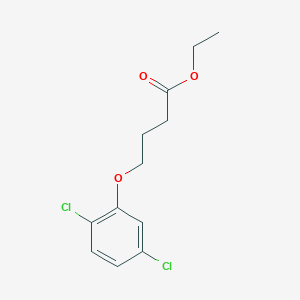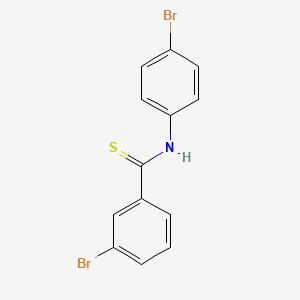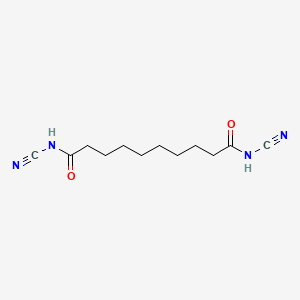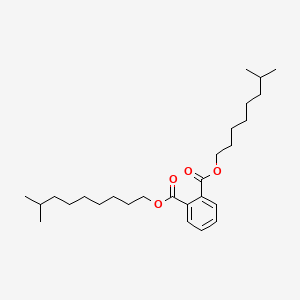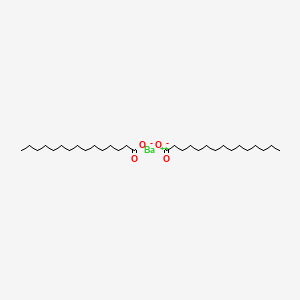
Barium pentadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium pentadecanoate is a chemical compound consisting of barium and pentadecanoic acid It is a type of barium carboxylate, where the barium ion is bonded to the carboxylate group of pentadecanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Barium pentadecanoate can be synthesized through the reaction of barium hydroxide with pentadecanoic acid. The reaction typically involves dissolving barium hydroxide in water and then adding pentadecanoic acid to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of this compound and water as a byproduct.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product. The compound is then purified through filtration and recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Barium pentadecanoate undergoes various chemical reactions, including:
Precipitation Reactions: When mixed with solutions containing sulfate ions, this compound can form a precipitate of barium sulfate.
Substitution Reactions: The carboxylate group in this compound can participate in substitution reactions with other carboxylic acids or their derivatives.
Common Reagents and Conditions
Oxidizing Agents: this compound can react with strong oxidizing agents, leading to the oxidation of the pentadecanoate moiety.
Acids: Strong acids can protonate the carboxylate group, leading to the release of pentadecanoic acid and barium ions.
Major Products Formed
Barium Sulfate: Formed during precipitation reactions with sulfate ions.
Pentadecanoic Acid: Released during reactions with strong acids.
Aplicaciones Científicas De Investigación
Barium pentadecanoate has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other barium compounds.
Biology: Studied for its potential biological effects and interactions with cellular components.
Medicine: Investigated for its potential use in medical imaging and as a contrast agent due to the high atomic number of barium.
Industry: Utilized in the production of lubricants, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of barium pentadecanoate involves its interaction with cellular components and biochemical pathways. The barium ion can interact with various molecular targets, including enzymes and ion channels, affecting their function. The pentadecanoate moiety can also influence lipid metabolism and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Barium Stearate: Another barium carboxylate with a longer carbon chain.
Barium Laurate: A barium carboxylate with a shorter carbon chain.
Barium Palmitate: Similar in structure but with a different carbon chain length.
Uniqueness
Barium pentadecanoate is unique due to its specific carbon chain length, which influences its physical and chemical properties. This makes it suitable for specific applications where other barium carboxylates may not be as effective.
Propiedades
Número CAS |
2202-23-5 |
|---|---|
Fórmula molecular |
C30H58BaO4 |
Peso molecular |
620.1 g/mol |
Nombre IUPAC |
barium(2+);pentadecanoate |
InChI |
InChI=1S/2C15H30O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17;/h2*2-14H2,1H3,(H,16,17);/q;;+2/p-2 |
Clave InChI |
SMAVZMJUOLUMRL-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCC(=O)[O-].[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


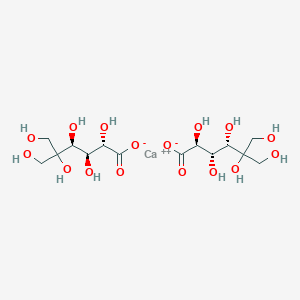
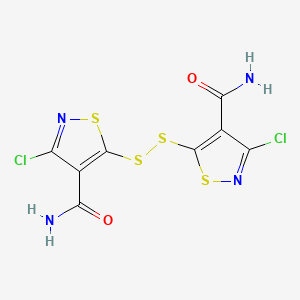


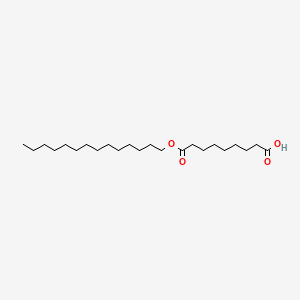
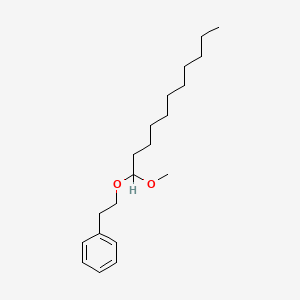
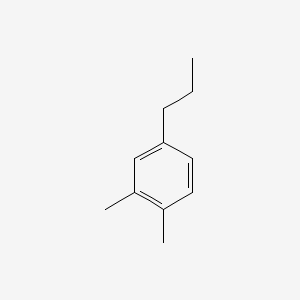
![1-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine](/img/structure/B12646881.png)
